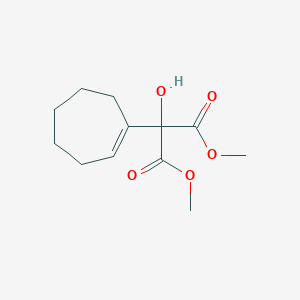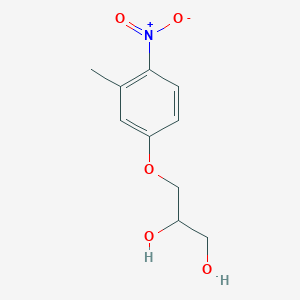
3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol: is an organic compound characterized by a phenoxy group substituted with a methyl and nitro group, attached to a propane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-nitrophenol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, forming an intermediate epoxide, which is subsequently opened by water to yield the desired diol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the phenoxy and diol moieties can form hydrogen bonds and other interactions with target molecules.
Comparación Con Compuestos Similares
3-(4-Nitrophenoxy)propane-1,2-diol: Lacks the methyl group, which may affect its reactivity and biological activity.
3-(3-Methylphenoxy)propane-1,2-diol: Lacks the nitro group, resulting in different chemical and biological properties.
3-(2-Nitrophenoxy)propane-1,2-diol: The position of the nitro group affects the compound’s reactivity and interactions.
Propiedades
Número CAS |
90037-41-5 |
|---|---|
Fórmula molecular |
C10H13NO5 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
3-(3-methyl-4-nitrophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H13NO5/c1-7-4-9(16-6-8(13)5-12)2-3-10(7)11(14)15/h2-4,8,12-13H,5-6H2,1H3 |
Clave InChI |
BENSZJKJMFWYBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(CO)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


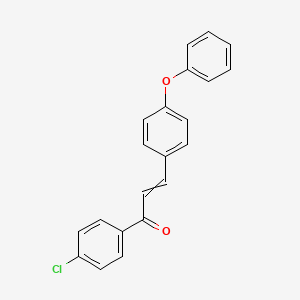
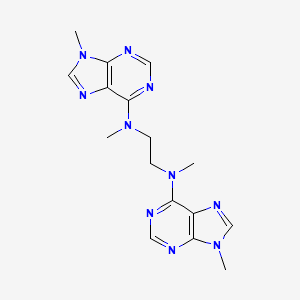
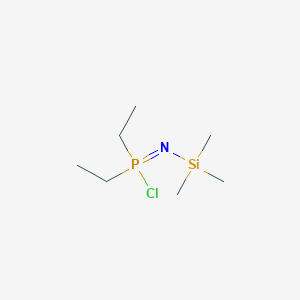
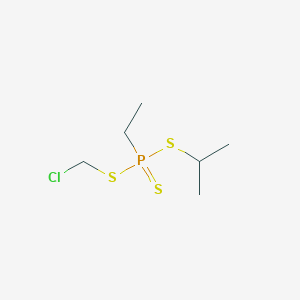
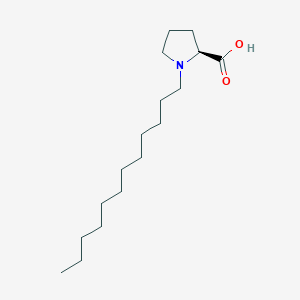
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

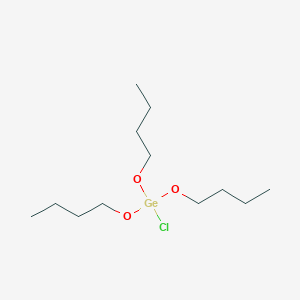
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)

![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
